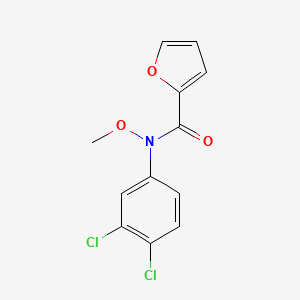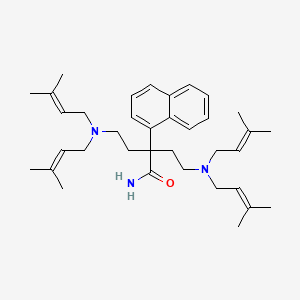
1-Naphthaleneacetamide, alpha,alpha-bis(2-(bis(3-methyl-2-butenyl)amino)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthaleneacetamide, alpha,alpha-bis(2-(bis(3-methyl-2-butenyl)amino)ethyl)- is a synthetic compound belonging to the class of naphthalenes. It is characterized by the substitution of naphthalene with a 2-amino-2-oxoethyl group at position 1. This compound is widely used in agriculture as a synthetic auxin to promote the growth of various fruits, root cuttings, and as a fruit thinning agent .
Preparation Methods
The synthesis of 1-Naphthaleneacetamide, alpha,alpha-bis(2-(bis(3-methyl-2-butenyl)amino)ethyl)- involves several steps. The primary synthetic route includes the reaction of naphthalene with acetic anhydride to form naphthaleneacetic acid. This intermediate is then reacted with ammonia to produce 1-naphthaleneacetamide.
Industrial production methods typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the efficient production of the compound.
Chemical Reactions Analysis
1-Naphthaleneacetamide, alpha,alpha-bis(2-(bis(3-methyl-2-butenyl)amino)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of naphthaleneacetic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino groups, using reagents like alkyl halides or acyl chlorides to form substituted amides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acid derivatives, while reduction produces amine derivatives .
Scientific Research Applications
1-Naphthaleneacetamide, alpha,alpha-bis(2-(bis(3-methyl-2-butenyl)amino)ethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its role as a synthetic auxin, influencing plant growth and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on cellular processes and signaling pathways.
Mechanism of Action
The mechanism of action of 1-Naphthaleneacetamide, alpha,alpha-bis(2-(bis(3-methyl-2-butenyl)amino)ethyl)- involves its role as a synthetic auxin. Auxins are plant hormones that regulate various aspects of plant growth and development. The compound mimics the natural auxin, indole-3-acetic acid, and binds to auxin receptors in plant cells. This binding activates signaling pathways that promote cell elongation, division, and differentiation, leading to enhanced plant growth and development .
Comparison with Similar Compounds
1-Naphthaleneacetamide, alpha,alpha-bis(2-(bis(3-methyl-2-butenyl)amino)ethyl)- can be compared with other similar compounds, such as:
1-Naphthaleneacetic acid: Another synthetic auxin used in agriculture, but with a simpler structure lacking the bis(3-methyl-2-butenyl)amino groups.
2-Naphthaleneacetamide: Similar in structure but with the amino group at a different position on the naphthalene ring.
Indole-3-acetic acid: The natural auxin in plants, which has a different core structure but similar biological activity.
The uniqueness of 1-Naphthaleneacetamide, alpha,alpha-bis(2-(bis(3-methyl-2-butenyl)amino)ethyl)- lies in its specific substitution pattern, which enhances its stability and effectiveness as a synthetic auxin .
Properties
CAS No. |
50765-97-4 |
|---|---|
Molecular Formula |
C36H53N3O |
Molecular Weight |
543.8 g/mol |
IUPAC Name |
4-[bis(3-methylbut-2-enyl)amino]-2-[2-[bis(3-methylbut-2-enyl)amino]ethyl]-2-naphthalen-1-ylbutanamide |
InChI |
InChI=1S/C36H53N3O/c1-28(2)16-22-38(23-17-29(3)4)26-20-36(35(37)40,34-15-11-13-32-12-9-10-14-33(32)34)21-27-39(24-18-30(5)6)25-19-31(7)8/h9-19H,20-27H2,1-8H3,(H2,37,40) |
InChI Key |
RCUAUWPBLXTBGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCN(CCC(CCN(CC=C(C)C)CC=C(C)C)(C1=CC=CC2=CC=CC=C21)C(=O)N)CC=C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


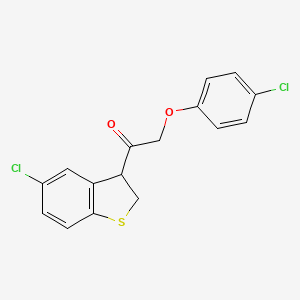
![1,6-Methano[10]annulen-11-one](/img/structure/B14664596.png)
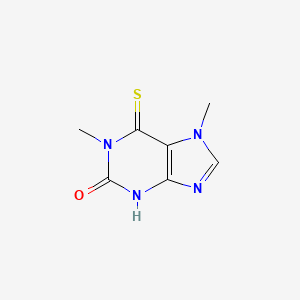

![2,4-Dimethyldodecahydropyrano[2,3-b]indol-1-ium chloride](/img/structure/B14664621.png)
![(E)-1-[4-(Octyloxy)phenyl]-N-(4-propylphenyl)methanimine](/img/structure/B14664624.png)
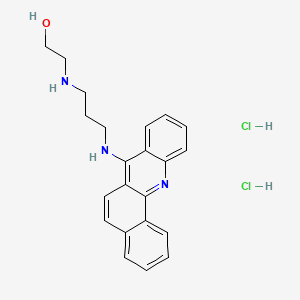

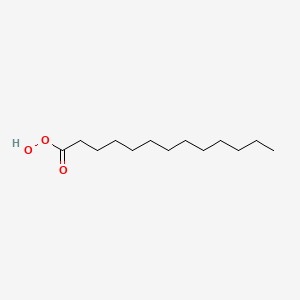


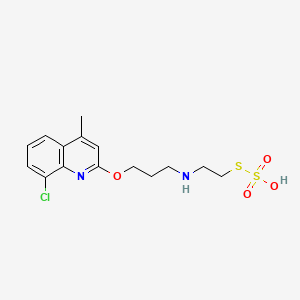
![1,2-Bis[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B14664679.png)
